molecular formula C12H21N3S B13526122 (4-((2,3-Dimethylpiperidin-1-yl)methyl)thiazol-2-yl)methanamine

(4-((2,3-Dimethylpiperidin-1-yl)methyl)thiazol-2-yl)methanamine

Cat. No.: B13526122
M. Wt: 239.38 g/mol
InChI Key: AEEQRUVKWMIWGF-UHFFFAOYSA-N
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Description

(4-((2,3-Dimethylpiperidin-1-yl)methyl)thiazol-2-yl)methanamine is a complex organic compound that features a thiazole ring and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((2,3-Dimethylpiperidin-1-yl)methyl)thiazol-2-yl)methanamine typically involves the formation of the thiazole ring followed by the introduction of the piperidine moiety. One common method involves the reaction of 2-aminothiazole with a suitable piperidine derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are used to facilitate the reaction.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to increase yield and reduce costs. This can involve the use of continuous flow reactors, which allow for better control over reaction conditions and can lead to more efficient production. Additionally, the use of catalysts and advanced purification techniques can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(4-((2,3-Dimethylpiperidin-1-yl)methyl)thiazol-2-yl)methanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions, often facilitated by reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.

Scientific Research Applications

Chemistry

In chemistry, (4-((2,3-Dimethylpiperidin-1-yl)methyl)thiazol-2-yl)methanamine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structure suggests that it may interact with various biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of (4-((2,3-Dimethylpiperidin-1-yl)methyl)thiazol-2-yl)methanamine involves its interaction with specific molecular targets. The thiazole ring and piperidine moiety can interact with enzymes and receptors, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like thiazole, 2-aminothiazole, and thiazole-4-carboxylic acid share the thiazole ring structure.

    Piperidine Derivatives: Compounds such as piperidine, 2,3-dimethylpiperidine, and N-methylpiperidine share the piperidine moiety.

Uniqueness

What sets (4-((2,3-Dimethylpiperidin-1-yl)methyl)thiazol-2-yl)methanamine apart is the combination of the thiazole ring and the piperidine moiety. This unique structure allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C12H21N3S

Molecular Weight

239.38 g/mol

IUPAC Name

[4-[(2,3-dimethylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl]methanamine

InChI

InChI=1S/C12H21N3S/c1-9-4-3-5-15(10(9)2)7-11-8-16-12(6-13)14-11/h8-10H,3-7,13H2,1-2H3

InChI Key

AEEQRUVKWMIWGF-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1C)CC2=CSC(=N2)CN

Origin of Product

United States

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